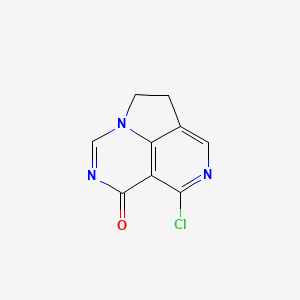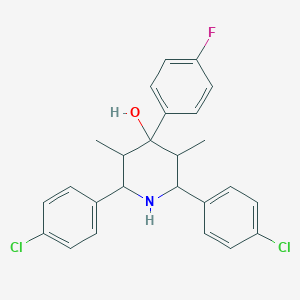
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide, also known as BAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAC is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing one nitrogen and two carbon atoms.
作用機序
The mechanism of action of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting the activity of HDACs, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide may be able to alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of HDACs, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have anti-inflammatory properties, which may be related to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
実験室実験の利点と制限
One of the major advantages of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a valuable tool for cancer research, as it allows researchers to study the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide in lab experiments. For example, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have cytotoxic effects on some normal cells, which may limit its usefulness in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide. One area of interest is the development of new cancer treatments based on N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide. Researchers are currently investigating the use of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide in combination with other drugs to enhance its anti-cancer effects. Additionally, researchers are investigating the potential use of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms of action of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide, which may lead to the development of new drugs that target similar pathways.
合成法
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide can be synthesized by reacting 2-bromo-2-methylpropane with sodium azide to form 2-azido-2-methylpropane. The resulting compound is then reacted with butylamine and carbon dioxide to produce N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide. This synthesis method has been extensively studied and optimized, resulting in a high yield of N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide.
科学的研究の応用
N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, N-butyl-1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-butyl-1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-5-6-12-10(15)9-7-13(9)11(2,3)8-14/h9,14H,4-8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTYLXVDKQEDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CN1C(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5058911.png)
![2-(4-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5058916.png)
![diphenylmethanone [4-(2,5-dihydroxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5058927.png)


![N-benzyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5058958.png)

![N-(4-chlorobenzyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058969.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5058971.png)

![1-{3-[5-(4-methoxyphenyl)-2-furyl]propanoyl}pyrrolidine](/img/structure/B5058989.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5058990.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5058995.png)